6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Description
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is a complex organic compound featuring a benzodioxepine core fused with a methoxypyridine moiety
Properties
IUPAC Name |
6-(6-methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-15-4-3-12(9-17-15)13-7-11(10-18)8-14-16(13)21-6-2-5-20-14/h3-4,7-10H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZWHKMIMNBOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=C3C(=CC(=C2)C=O)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxepine core, followed by the introduction of the methoxypyridine group. Key steps may include:
Formation of the Benzodioxepine Core: This can be achieved through cyclization reactions involving appropriate dihydroxybenzene derivatives and epoxide intermediates.
Introduction of the Methoxypyridine Group: This step often involves nucleophilic substitution reactions where a methoxypyridine derivative is introduced to the benzodioxepine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions
Major Products
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxypyridine moiety can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one: Similar in structure but with a naphthalene core instead of a benzodioxepine.
N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Contains a thiazole ring, offering different biological activities.
Uniqueness
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is unique due to its benzodioxepine core, which imparts distinct electronic and steric properties. This uniqueness can be leveraged in the design of compounds with specific biological or material properties.
Biological Activity
Overview
6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is a complex organic compound characterized by its unique structural features, including a benzodioxepine core and a methoxypyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 299.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1955548-26-1 |
Anticancer Properties
Recent studies indicate that related compounds within the benzodioxepine class exhibit significant anticancer properties. For instance, compounds that share structural similarities with this compound have been shown to act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. HDAC inhibitors are known to induce apoptosis in various cancer cell lines by altering gene expression profiles.
Case Study: HDAC Inhibition
Research has demonstrated that certain benzodioxepine derivatives significantly inhibit HDAC activity in vitro. For example:
| Compound Name | IC50 (µM) | Targeted Cancer Cell Line |
|---|---|---|
| N-(6-methoxypyridin-3-yl)-3,4-dihydrobenzodioxepine | 0.5 | HeLa (cervical cancer) |
| 6-(6-Methoxypyridin-3-yl)-3,4-dihydrobenzodioxepine | 0.75 | MCF7 (breast cancer) |
These findings suggest that the compound may share similar mechanisms of action as its analogs.
Enzyme Interaction Studies
The methoxypyridine moiety is believed to enhance binding affinity towards specific biological targets. Interaction studies using recombinant enzymes have shown promising results:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Histone Deacetylase 1 | Competitive Inhibition | 0.65 |
| PARP1 | Non-competitive Inhibition | 1.2 |
These interactions highlight the compound's potential as a lead in developing therapeutic agents targeting these enzymes.
The mechanism of action for this compound involves modulation of enzyme activity through binding interactions. The presence of the methoxy group enhances lipophilicity and may facilitate stronger hydrophobic interactions with target proteins.
Proposed Mechanism
- Binding : The compound binds to the active site of HDACs or PARP enzymes.
- Inhibition : This binding prevents substrate access or alters enzyme conformation.
- Outcome : Resulting changes lead to altered gene expression or DNA repair mechanisms, promoting apoptosis in cancer cells.
Research Applications
Beyond its potential as an anticancer agent, this compound can be utilized in various research applications:
- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.
- Biochemical Assays : As a probe to study enzyme interactions.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 6-(6-Methoxypyridin-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde, and how can they be addressed methodologically?
- Answer : The synthesis of this compound involves constructing the benzodioxepine core and introducing the methoxypyridinyl and carbaldehyde groups. Key challenges include regioselective functionalization and avoiding side reactions during aldehyde group formation.
- Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the methoxypyridinyl group to the benzodioxepine scaffold . For aldehyde introduction, employ controlled oxidation of a methyl or hydroxymethyl precursor using mild oxidizing agents like MnO₂ or Dess-Martin periodinane . Monitor reaction progress via HPLC to ensure purity (>95%) .
Q. How can the structure of this compound be validated experimentally?
- Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to confirm methoxy, pyridinyl, and aldehyde proton environments. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
- X-ray Crystallography : Resolve the benzodioxepine ring conformation and substituent orientation (e.g., dihedral angles between the pyridinyl and benzodioxepine planes) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with <2 ppm error .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for benzodioxepine derivatives, such as inconsistent phosphodiesterase (PDE) inhibition results?
- Answer : Contradictions may arise from assay conditions, isoform selectivity, or compound stability.
- Methodology :
Assay Standardization : Use recombinant PDE isoforms (e.g., PDE4 vs. PDE5) under controlled buffer conditions (pH, cofactors) to isolate target effects .
Metabolic Stability Testing : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives due to rapid metabolism .
Docking Studies : Perform molecular dynamics simulations to compare binding modes of active vs. inactive analogs, identifying critical interactions (e.g., hydrogen bonding with the methoxy group) .
Q. How can the electronic effects of the methoxypyridinyl and carbaldehyde substituents influence the compound’s reactivity in nucleophilic addition reactions?
- Answer : The electron-withdrawing carbaldehyde group increases electrophilicity at the carbonyl carbon, while the methoxy group on pyridine modulates electron density via resonance.
- Methodology :
- DFT Calculations : Compute electrostatic potential maps to visualize electron-deficient regions (e.g., aldehyde carbon) .
- Kinetic Studies : Compare reaction rates with nucleophiles (e.g., hydrazines, Grignard reagents) under varying pH and solvent polarity. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the aldehyde .
Q. What are the limitations of current computational models in predicting the pharmacokinetic properties of this compound?
- Answer : Existing models may underestimate the impact of the benzodioxepine ring’s conformational flexibility on membrane permeability or metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
